1'-(2,5-dioxo-3-pyrrolidinyl)-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1'-(2,5-dioxo-3-pyrrolidinyl)-1,4'-bipiperidine-4'-carboxamide is a useful research compound. Its molecular formula is C15H24N4O3 and its molecular weight is 308.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.18484064 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System (CNS) Agents
Research has highlighted the interest in pyrrolidin-2-one pharmacophores, such as "1'-(2,5-dioxo-3-pyrrolidinyl)-1,4'-bipiperidine-4'-carboxamide", for their potential as effective pharmacological agents targeting the CNS. These compounds are explored for their ability to facilitate memory processes and attenuate cognitive function impairments associated with various conditions, including head traumas, stroke, aging, and age-related pathologies. The stereochemistry of related molecules, such as phenylpiracetam, is found to directly influence their biological properties, suggesting a similar potential for the compound (Veinberg et al., 2015).
Synthesis of Novel Drugs
The compound's structural features, including the presence of nitrogen-containing heterocycles like pyrrolidine, are critical in the synthesis of compounds with CNS activity. These features enable efficient binding with different enzymes and receptors through various interactions, indicating a broad spectrum of potential therapeutic applications. This versatility is significant for the development of drugs with minimal adverse effects (Saganuwan, 2017).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) are essential in supramolecular chemistry for their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding. Given its structural complexity, "this compound" could offer similar supramolecular self-assembly behaviors, providing a foundation for applications in nanotechnology, polymer processing, and biomedical applications. The understanding of BTAs' supramolecular behavior underscores the potential of such compounds in designing advanced materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).
Properties
IUPAC Name |
1-(2,5-dioxopyrrolidin-3-yl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c16-14(22)15(19-6-2-1-3-7-19)4-8-18(9-5-15)11-10-12(20)17-13(11)21/h11H,1-10H2,(H2,16,22)(H,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYHIGILOIQQFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3CC(=O)NC3=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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